1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea
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Overview
Description
- Using a coupling reaction to attach the pyrrolidin-3-yl group to the urea core.
- Example: Coupling 1-(4-methoxyphenyl)-2,5-dioxopyrrolidine with the intermediate urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
- Use of continuous flow reactors for efficient heat and mass transfer.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Urea Core:
- Reacting an isocyanate with an amine to form the urea linkage.
- Example: Reacting 3,4-dimethoxybenzyl isocyanate with 4-fluoroaniline under controlled temperature and solvent conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Aromatic substitution reactions can occur, particularly on the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of electrophilic aromatic substitution conditions, such as nitration or halogenation.
Major Products:
- Oxidation products may include aldehydes or carboxylic acids.
- Reduction products may include amines.
- Substitution products depend on the specific substituents introduced.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(4-chlorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea: Similar structure with a chlorine atom instead of fluorine.
1-(3,4-Dimethoxybenzyl)-3-(4-bromophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea: Similar structure with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea may confer unique properties, such as:
Increased Lipophilicity: Fluorine can enhance the compound’s ability to cross cell membranes.
Altered Metabolic Stability: Fluorine can affect the compound’s resistance to metabolic degradation.
Properties
Molecular Formula |
C27H26FN3O6 |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea |
InChI |
InChI=1S/C27H26FN3O6/c1-35-21-11-9-20(10-12-21)31-25(32)15-22(26(31)33)30(27(34)29-19-7-5-18(28)6-8-19)16-17-4-13-23(36-2)24(14-17)37-3/h4-14,22H,15-16H2,1-3H3,(H,29,34) |
InChI Key |
HYEAXTWJGSDFCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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